molecular formula C25H29N5O2S B12533092 Agn-PC-0N416D CAS No. 660433-04-5

Agn-PC-0N416D

Katalognummer: B12533092
CAS-Nummer: 660433-04-5
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: KPTAVSQXYOAOJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0N416D typically involves high-pressure and high-temperature conditions. The preparation methods include the use of polymeric nitrogen structures, which are synthesized at pressures ranging from 110 GPa to 244 GPa and temperatures between 2000 K and 3300 K . These conditions facilitate the formation of stable nitrogen rings and networks, which are essential for the stability of this compound.

Industrial Production Methods

Industrial production of this compound involves advanced techniques such as high-pressure synthesis and the use of specialized equipment to maintain the required conditions. The process is highly controlled to ensure the purity and stability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0N416D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.

    Reduction: In this reaction, the compound gains electrons, often resulting in the formation of reduced nitrogen species.

    Substitution: This involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various catalysts that facilitate the reactions under controlled conditions. The reactions typically occur at high pressures and temperatures to ensure the stability of the products.

Major Products Formed

The major products formed from these reactions include various nitrogen oxides, reduced nitrogen species, and substituted nitrogen compounds. These products have significant implications for the compound’s applications in different fields .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0N416D has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Agn-PC-0N416D involves its interaction with nitrogen atoms and the formation of stable nitrogen rings and networks. These interactions are facilitated by the strong covalent bonds between nitrogen atoms and the weak ionic bonds between silver and nitrogen. The compound’s stability is attributed to the charge transfer between silver and nitrogen atoms, which plays a crucial role in its overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Agn-PC-0N416D include other nitrogen-rich silver compounds such as P4/mmm-AgN2, P1-AgN7, and P-1-AgN7 .

Uniqueness

This compound is unique due to its specific high-pressure phase and the formation of novel nitrogen rings and networks. These structural features contribute to its high-energy density and stability, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

660433-04-5

Molekularformel

C25H29N5O2S

Molekulargewicht

463.6 g/mol

IUPAC-Name

6-(2-cyclohexyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C25H29N5O2S/c1-16(2)33(31,32)30-21-15-19(13-14-20(21)27-25(30)26)23-22(17-9-5-3-6-10-17)28-24(29-23)18-11-7-4-8-12-18/h3,5-6,9-10,13-16,18H,4,7-8,11-12H2,1-2H3,(H2,26,27)(H,28,29)

InChI-Schlüssel

KPTAVSQXYOAOJG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4CCCCC4)C5=CC=CC=C5)N=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.